N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methylthio group and a benzamide moiety linked to a morpholinosulfonyl group. The distinct chemical properties of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The methylthio group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyridazine derivative. The benzamide moiety is then attached via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Finally, the morpholinosulfonyl group is introduced through a sulfonylation reaction, using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.
N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzene: Lacks the amide linkage, resulting in different chemical properties and reactivity.
N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)aniline: Contains an aniline group instead of a benzamide, affecting its biological activity and applications.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-methylsulfanylpyridazin-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-25-15-7-6-14(18-19-15)17-16(21)12-2-4-13(5-3-12)26(22,23)20-8-10-24-11-9-20/h2-7H,8-11H2,1H3,(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDSFNZUPJXMNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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